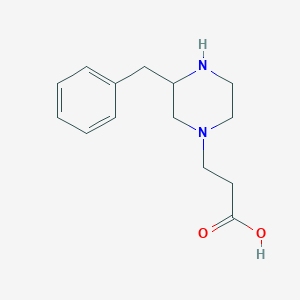
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide is a complex organic compound featuring a pyridine ring substituted with a carboxamide group and a diphenylpropan-2-ylideneamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide typically involves the condensation of pyridine-4-carboxamide with 1,3-diphenylpropan-2-one under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-pyridyl)-N’-phenylurea: Similar structure with a pyridine ring and phenyl group.
N-(2,4-diphenylpyridin-3-yl)acetamide: Contains a pyridine ring with diphenyl substitution.
N-(1,3-diphenylpropan-2-ylideneamino)benzamide: Similar structure with a benzamide group instead of a pyridine carboxamide.
Uniqueness
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a diphenylpropan-2-ylideneamino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
356075-39-3 |
|---|---|
Formule moléculaire |
C21H19N3O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O/c25-21(19-11-13-22-14-12-19)24-23-20(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,24,25) |
Clé InChI |
NCFANXGRONSQTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=NNC(=O)C2=CC=NC=C2)CC3=CC=CC=C3 |
Solubilité |
43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)


![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)



![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)



![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)
